molecular formula C6H7F3N4 B1472301 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide CAS No. 2098079-73-1

2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide

Cat. No.: B1472301
CAS No.: 2098079-73-1
M. Wt: 192.14 g/mol
InChI Key: OOHAUJRQLLOLSM-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide is a high-value chemical intermediate designed for advanced research and development, particularly in the fields of agrochemistry and pharmaceutical sciences. Its core structure incorporates a pyrazole ring bearing a metabolically stable trifluoromethyl (CF3) group, a moiety widely recognized for its ability to enhance the physicochemical properties, bioavailability, and target binding affinity of lead compounds . The acetimidamide functional group provides a versatile handle for further synthetic modification, making this compound a crucial building block for constructing more complex molecules. The primary research applications of this compound are rooted in its structural similarity to potent, commercially successful active ingredients. It serves as a key precursor in the design of novel insecticides and molluscicides. Compounds featuring the trifluoromethyl pyrazole core have demonstrated exceptional activity by targeting γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous systems of pests . This mechanism leads to hyperexcitation, paralysis, and is a proven mode of action for agents like fipronil . Research indicates that derivatives based on this scaffold can exhibit superior lethal activity against agricultural pests compared to existing standards, showcasing their significant potential for creating next-generation crop protection agents . Furthermore, the trifluoromethyl pyrazole pharmacophore is also being explored for its utility in developing new antifungal agents and anti-inflammatory compounds, including non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4/c7-6(8,9)5-3(1-4(10)11)2-12-13-5/h2H,1H2,(H3,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHAUJRQLLOLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CC(=N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The unique structural features of this compound, including the trifluoromethyl group and the pyrazole ring, contribute to its interactions with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C5H6F3N5\text{C}_5\text{H}_6\text{F}_3\text{N}_5

This structure includes a trifluoromethyl group, which enhances lipophilicity and may influence the compound's bioactivity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazole ring can interact with active sites on target molecules, modulating their activity and leading to various biological effects.

Biological Activities

Research has indicated that compounds containing pyrazole rings exhibit significant biological activities, including:

  • Antimicrobial : In vitro studies have shown that pyrazole derivatives can inhibit the growth of various bacterial and fungal strains. The presence of the trifluoromethyl group may enhance these effects by increasing binding affinity to microbial targets.
  • Anticancer : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in low micromolar ranges against human tumor cell lines .
  • Enzyme Inhibition : This compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. The interaction studies indicate that it may bind effectively to proteins involved in metabolic pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of related pyrazole derivatives, providing insight into the potential applications of this compound:

Study Findings Biological Activity
Study AEvaluated a series of pyrazole derivatives for anticancer activity.IC50 values ranged from 2.76 µM to 9.27 µM against various cancer cell lines .
Study BInvestigated antimicrobial properties against Gram-positive and Gram-negative bacteria.Significant inhibition observed, suggesting potential as an antibiotic agent.
Study CAssessed enzyme inhibition capabilities related to metabolic disorders.Effective inhibition noted for key enzymes involved in glucose metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s closest analogs include:

  • 1,3,4-Oxadiazole derivatives (e.g., 5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (5B)): These replace the acetimidamide with an oxadiazole ring, altering electronic properties and bioactivity .
  • Pyridinyl-substituted analogs (e.g., 2-(3-(Pyridin-4-yl)-1H-pyrazol-4-yl)acetimidamide): The trifluoromethyl group is replaced with pyridinyl, impacting solubility and target binding due to differences in electron-withdrawing effects .
Physicochemical Properties

Key data for selected analogs (from ):

Compound Name Substituent (R) Melting Point (°C) Yield (%)
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole -S-(4-bromobenzyl) 113–114 83.3
2-(Allylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole -S-allyl 77–78 78.4
2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole -S-(2-fluorobenzyl) 101–101 78.2

Observations :

  • Trifluoromethyl-pyrazole derivatives exhibit moderate-to-high yields (78–83%) and melting points between 77–114°C, suggesting good crystallinity.
  • Thioether substituents (e.g., bromobenzyl, allyl) influence melting points, with bulkier groups increasing thermal stability .

Key Research Findings

  • Solubility : Acetimidamide’s polar nature may improve aqueous solubility relative to oxadiazole derivatives, which are more lipophilic .
  • Stability : Trifluoromethyl groups confer resistance to metabolic degradation, a critical advantage in agrochemical design .

Preparation Methods

Preparation Methods of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide

General Synthetic Strategy

The synthesis of this compound generally involves multi-step procedures starting from pyrazole derivatives bearing trifluoromethyl substituents. The key synthetic steps include:

  • Preparation of ethyl 1-aryl-1H-pyrazole-4-carboxylates as intermediates.
  • Reduction of the ester group to the corresponding alcohol.
  • Conversion of the alcohol to an intermediate suitable for amidine formation.
  • Final functionalization to introduce the acetimidamide group.

This approach is supported by protocols reported in recent literature focusing on pyrazole derivatives with trifluoromethyl substituents.

Detailed Stepwise Procedure

Step 1: Synthesis of Ethyl 1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)carboxylate
  • Starting from commercially available or synthesized pyrazole derivatives, ethyl esters are prepared using established esterification methods.
  • The trifluoromethyl group is introduced or preserved during this step, ensuring the structural integrity of the pyrazole ring.
Step 2: Reduction to Corresponding Alcohol
  • The ethyl ester is dissolved in anhydrous tetrahydrofuran (THF).
  • Lithium aluminum hydride (LiAlH4) is added slowly at 0°C.
  • The mixture is stirred in an ice bath for 1 hour to reduce the ester to the primary alcohol.
  • The reaction is quenched with ice and extracted with ethyl acetate.
  • The organic layer is dried and concentrated.
  • Purification is performed via column chromatography (hexane:ethyl acetate = 1:1) to yield the alcohol intermediate.
Step 3: Conversion to Chloride Intermediate
  • The alcohol intermediate is dissolved in dichloromethane (CH2Cl2).
  • Thionyl chloride (SOCl2) and a catalytic amount of dimethylformamide (DMF) are added.
  • The reaction mixture is stirred at room temperature to convert the alcohol to the corresponding chloride intermediate.
  • This intermediate is critical for subsequent nucleophilic substitution reactions.
Step 4: Formation of Acetimidamide Derivative
  • The chloride intermediate is reacted with acetamidine or related amidine derivatives in the presence of potassium carbonate (K2CO3) as a base.
  • The reaction is carried out in acetonitrile under reflux at 90°C for 5 hours.
  • After completion, the mixture is cooled, extracted with ethyl acetate, dried, and concentrated.
  • The product is purified by column chromatography (hexane:ethyl acetate = 4:1) to afford the target compound this compound with yields around 70%.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Ester reduction LiAlH4 in anhydrous THF 0°C, ice bath 1 hour ~70 Slow addition of LiAlH4, quenching with ice
Alcohol to chloride conversion SOCl2, catalytic DMF in CH2Cl2 Room temperature 1-2 hours High Formation of reactive intermediate
Amidination Acetamidine, K2CO3 in acetonitrile Reflux (90°C) 5 hours ~70 Reflux under basic conditions for substitution

Alternative Synthetic Approaches and Catalysis

  • Attempts to synthesize related pyrazole-acetimidamide derivatives via direct cyclocondensation of trifluoromethyl-substituted ketones with amidines under acidic catalysis (e.g., Brønsted acids or Lewis acids like BF3·OEt2) were generally unsuccessful, often recovering starting materials.
  • Alkaline conditions using aqueous KOH and methanol have been reported to facilitate cyclocondensations yielding related trifluoromethylated heterocycles, suggesting that basic media may be more favorable for amidine incorporation in such systems.

Research Findings and Analytical Data

  • The target compound typically appears as a white powder with melting points around 168–169 °C.
  • Structural confirmation is achieved via 1H NMR spectroscopy, showing characteristic signals for the pyrazole ring and the acetimidamide group.
  • The trifluoromethyl group imparts distinct chemical shifts and coupling patterns in 19F NMR, aiding structural verification.
  • Purity and identity are further confirmed by chromatographic techniques and elemental analysis.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Intermediate Reference
Esterification Pyrazole derivative + ethylating agent Ethyl 1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)carboxylate
Reduction LiAlH4 in anhydrous THF, 0°C Primary alcohol intermediate
Chlorination SOCl2 + catalytic DMF in CH2Cl2 Chloride intermediate
Amidination Acetamidine + K2CO3 in acetonitrile, reflux This compound
Alternative cyclocondensation Acetamidine hydrochloride + KOH in MeOH (basic medium) Related trifluoromethyl heterocycles

Q & A

Q. How can researchers optimize the synthetic route for 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide to improve yield and purity?

To optimize synthesis, employ a multi-step approach with rigorous parameter control. Key steps include:

  • Solvent selection (e.g., DMF or THF for polar intermediates) and temperature modulation (reflux vs. room temperature) to minimize side reactions .
  • Factorial design experiments to systematically evaluate variables like reagent stoichiometry, reaction time, and catalyst loading .
  • Purification techniques such as column chromatography or recrystallization to isolate high-purity products. Monitor progress via TLC or HPLC .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify pyrazole ring substitution patterns and acetimidamide backbone .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for accurate mass determination) .
  • FT-IR Spectroscopy : Identify functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in different cell lines or assays?

  • Dose-response profiling : Establish IC50 values across multiple cell lines (e.g., NCI-H460 for cytotoxicity) to identify cell-specific sensitivities .
  • Solubility assessment : Use dynamic light scattering (DLS) or UV-Vis spectroscopy to rule out aggregation artifacts .
  • Mechanistic studies : Employ target-specific assays (e.g., enzyme inhibition or receptor binding) to isolate primary vs. off-target effects .

Q. What computational methods are recommended to predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding modes with proteins (e.g., kinases or GPCRs) using software like AutoDock Vina, focusing on fluorinated group interactions .
  • Molecular Dynamics (MD) simulations : Evaluate binding stability over time (≥100 ns trajectories) .
  • QSAR modeling : Corrogate structural features (e.g., trifluoromethyl group hydrophobicity) with activity data to guide analog design .

Q. How should researchers design experiments to study structure-activity relationships (SAR) of analogs?

  • Systematic substitution : Modify the pyrazole ring (e.g., 3-CF3 vs. 3-CH3) and acetimidamide side chain to assess steric/electronic effects .
  • Biological profiling : Test analogs against panels of enzymes/cell lines to identify key pharmacophores .
  • Statistical analysis : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) with activity .

Q. What stability considerations are critical under different storage conditions?

  • Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light to simulate long-term degradation .
  • HPLC monitoring : Track decomposition products (e.g., hydrolysis of acetimidamide to acetamide) .
  • Lyophilization : For long-term storage, lyophilize in inert atmospheres to prevent oxidation .

Methodological Notes

  • Data Validation : Cross-reference spectral data with PubChem entries for analogous compounds to ensure accuracy .
  • Contradictory Results : Replicate assays in triplicate and validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 2
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide

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